6-(3-Methylphenyl)nicotinic acid
Overview
Description
6-(3-Methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO2. It is also known as 6-(3-methylphenyl)-3-pyridinecarboxylic acid. This compound is a derivative of nicotinic acid, where a methylphenyl group is attached to the sixth position of the pyridine ring. It is primarily used as a research chemical and has various applications in scientific studies .
Scientific Research Applications
6-(3-Methylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-(3-Methylphenyl)nicotinic acid, a derivative of niacin, is thought to be similar to that of niacin and its esters, which is the peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
This leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
This compound, like niacin, is involved in the synthesis and salvage pathways of NAD+ . Dietary nicotinic acid is converted to NAD+ in a three-step reaction pathway, known as the Preiss-Handler pathway . This process is crucial for redox metabolism and the functioning of NAD-dependent pathways .
Pharmacokinetics
Studies on similar compounds like niacin suggest that no dose adjustment is necessary in patients with renal impairment
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of niacin and its esters. These effects include peripheral vasodilation, enhanced local blood flow, and potential relief from muscle and joint pain .
Biochemical Analysis
Biochemical Properties
6-(3-Methylphenyl)nicotinic acid plays a significant role in biochemical reactions, particularly those involving nicotinic acid derivatives. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in redox reactions. These interactions facilitate various metabolic processes, including the catabolism of carbohydrates, fats, and proteins . The compound’s ability to modulate these enzymes’ activity underscores its importance in maintaining cellular homeostasis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the levels of NAD and NADP within cells, thereby impacting energy metabolism and redox balance . Additionally, the compound can modulate the activity of enzymes involved in DNA repair and calcium mobilization, further highlighting its role in cellular function . These effects are crucial for understanding how this compound can be utilized in therapeutic settings.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, influencing their activity and stability. For instance, the compound can act as a ligand for nicotinic acid receptors, modulating their function and downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic processes, thereby altering gene expression and cellular responses . These molecular interactions are key to understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under physiological conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are important for designing experiments and therapeutic protocols involving this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic window and avoiding adverse outcomes in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide nucleotide adenylyltransferase (NMNAT), which are involved in the synthesis and salvage of NAD . These interactions influence metabolic flux and the levels of key metabolites, highlighting the compound’s role in maintaining metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed in the small intestine and distributed to various tissues via the bloodstream . Within cells, it can be transported by nicotinic acid transporters and localized to specific compartments, influencing its accumulation and activity . These distribution patterns are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized to the mitochondria and nucleus, where it participates in metabolic and regulatory processes . Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its efficacy in modulating cellular functions . Understanding these localization patterns is crucial for optimizing the compound’s therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(3-Methylphenyl)nicotinic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with nicotinic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives, including this compound, are often produced through the oxidation of 3-methylpyridine using nitric acid. This method is efficient and yields high purity products. it also generates nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted derivatives of the original compound .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, used in the treatment of pellagra and hyperlipidemia.
3-Methylpyridine: A precursor in the synthesis of nicotinic acid derivatives.
6-Methylpyridine-3-carboxylic Acid: Another derivative with similar structural features.
Uniqueness
6-(3-Methylphenyl)nicotinic acid is unique due to the presence of the methylphenyl group, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
6-(3-methylphenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-6-5-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDKPQRPNBCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647029 | |
Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-22-9 | |
Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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